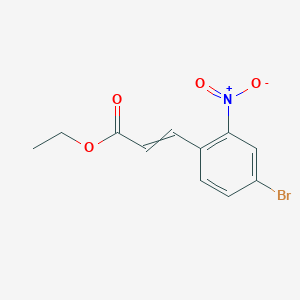

Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate

CAS No.:

Cat. No.: VC18365514

Molecular Formula: C11H10BrNO4

Molecular Weight: 300.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO4 |

|---|---|

| Molecular Weight | 300.10 g/mol |

| IUPAC Name | ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3 |

| Standard InChI Key | XRTBTPDPXPXTDW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate, reflects its stereochemistry and functional group arrangement. The (E)-configuration denotes the trans orientation of the acrylate double bond, critical for its electronic and steric properties. Key structural features include:

-

Bromine substituent: Positioned at the 4th carbon of the phenyl ring, this halogen enhances electrophilic aromatic substitution reactivity.

-

Nitro group: Located at the 2nd carbon, it exerts strong electron-withdrawing effects, polarizing the aromatic ring and directing further substitutions.

-

Acrylate ester: The α,β-unsaturated ester moiety enables conjugate additions and cycloadditions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 339.14 g/mol | |

| IUPAC Name | ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate | |

| Canonical SMILES | CCOC(=O)C(=CC1=C(C=C(C=C1)Br)N+[O-])CC#N | |

| InChIKey | VMQPCOUKVYLMMO-JXMROGBWSA-N |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for structural validation:

-

NMR: Signals for the ethyl ester group appear as a triplet (δ 1.3 ppm, CH) and quartet (δ 4.2 ppm, CH). The acrylate protons resonate as doublets between δ 6.5–7.8 ppm, with coupling constants () of ~16 Hz confirming the trans configuration .

-

NMR: The carbonyl carbon of the ester appears at δ 165–170 ppm, while the nitrile carbon (CC#N) resonates at δ 115–120 ppm.

-

MS: The molecular ion peak at m/z 339.14 ([M]) aligns with the molecular weight, with fragmentation patterns revealing loss of the ethyl group (m/z 293) and bromine (m/z 260) .

Synthesis and Optimization Strategies

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, employing phosphonates and aldehydes, is a cornerstone for synthesizing α,β-unsaturated esters. For Ethyl 3-(4-bromo-2-nitrophenyl)acrylate, triethylphosphonoacetate reacts with 4-bromo-2-nitrobenzaldehyde in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) :

Table 2: Optimal Reaction Conditions

Green Chemistry Approaches

The use of deep eutectic solvents (DES), such as choline chloride/urea (1:2), improves sustainability by enabling solvent reuse. In five consecutive cycles, DES maintained >90% yield for analogous bromophenyl acrylates, reducing waste and cost .

Reactivity and Functionalization Pathways

Electrophilic Aromatic Substitution (EAS)

The bromine and nitro groups direct incoming electrophiles to specific positions:

-

Nitration: Further nitration occurs at the meta position relative to the existing nitro group.

-

Suzuki Coupling: The bromide serves as a leaving group for palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation .

Acrylate Ester Transformations

-

Hydrolysis: Under acidic or basic conditions, the ester hydrolyzes to the carboxylic acid, a precursor for amides or anhydrides.

-

Michael Addition: The α,β-unsaturated system undergoes nucleophilic attacks, e.g., with amines or thiols, forming β-substituted derivatives.

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH/HO, reflux | 3-(4-Bromo-2-nitrophenyl)acrylic acid |

| Suzuki Coupling | Pd(PPh), ArB(OH) | Biaryl acrylates |

| Reduction | H/Pd-C | Amino-substituted derivatives |

Analytical and Computational Characterization

Computational Modeling

Density Functional Theory (DFT) calculations predict the (E)-isomer’s stability, with a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The nitro group’s electron-withdrawing effect reduces electron density at the acrylate’s β-carbon, rationalizing its electrophilic behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume